5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a pentamethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The pentamethylbenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentamethylbenzyl alcohol: This compound shares the pentamethylbenzyl group but lacks the thiadiazole ring.
2,3,4,5,6-Pentamethylbenzyl chloride: Another related compound, used as a precursor in the synthesis of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Uniqueness
The uniqueness of this compound lies in its combination of a thiadiazole ring and a pentamethylbenzyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
5-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S2/c1-7-8(2)10(4)12(11(5)9(7)3)6-18-14-17-16-13(15)19-14/h6H2,1-5H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVAXOOPCPTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSC2=NN=C(S2)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.